molecular formula C7H14O2 B3048127 1-(Hydroxymethyl)cyclohexanol CAS No. 15753-47-6

1-(Hydroxymethyl)cyclohexanol

Cat. No.: B3048127
CAS No.: 15753-47-6
M. Wt: 130.18 g/mol
InChI Key: BGZGQDDKQNYZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cyclohexanol is an organic compound with the molecular formula C7H14O2. It is a cyclohexane derivative where a hydroxymethyl group is attached to the cyclohexane ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(Hydroxymethyl)cyclohexanol are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, this compound may act as a substrate for certain enzymes, or it may bind to proteins and alter their function .

Cellular Effects

The effects of this compound on cells and cellular processes are also not well-studied. Given its chemical structure, it is plausible that this compound could influence cell function in several ways. For example, it might impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects would likely depend on the concentration of this compound and the specific type of cells involved .

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexanol can be synthesized through several methods. One common method involves the nucleophilic hydroxymethylation of cyclohexanone using the (isopropoxydimethylsilyl)methyl Grignard reagent. The reaction is carried out in dry tetrahydrofuran (THF) under nitrogen atmosphere, followed by hydrolysis with ammonium chloride solution .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone. This process is carried out under high pressure and temperature conditions using a suitable catalyst to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Hydroxymethyl)cyclohexanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Hydroxymethyl)cyclohexanol can be compared with other similar compounds such as cyclohexanol and cyclohexanemethanol. While all these compounds share a cyclohexane ring structure, their functional groups and chemical properties differ:

Properties

IUPAC Name

1-(hydroxymethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZGQDDKQNYZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290862
Record name 1-(hydroxymethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15753-47-6
Record name 15753-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(hydroxymethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compounds of this type may be prepared from isophorone utilizing the methods described in U.S. Pat. Nos. 3,270,044 and 3,352,913 to form an amino methyl cyclohexanol which is then reacted with a carboxylic acid in a fusion cook by heating stoichiometric quantities of the amine and the acid until molten and stirring the molten mixture with a nitrogen sweep to drive off water vapor. The progress of the reaction is stopped when an acid number just below theoretical is obtained. Similarly, the carboxylate derivative can be formed from a hydroxymethyl cyclohexanol.
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Hydroxymethyl)cyclohexanol
Reactant of Route 2
1-(Hydroxymethyl)cyclohexanol
Reactant of Route 3
Reactant of Route 3
1-(Hydroxymethyl)cyclohexanol
Reactant of Route 4
1-(Hydroxymethyl)cyclohexanol
Reactant of Route 5
1-(Hydroxymethyl)cyclohexanol
Reactant of Route 6
1-(Hydroxymethyl)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.